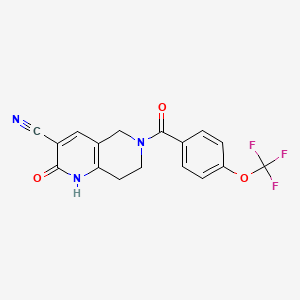

2-Oxo-6-(4-(trifluoromethoxy)benzoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Oxo-6-(4-(trifluoromethoxy)benzoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C17H12F3N3O3 and its molecular weight is 363.296. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis of Derivatives

Research has demonstrated efficient methods for synthesizing various derivatives of related compounds, providing a foundation for further chemical exploration and application. For instance, the study by Elkholy (2007) detailed an efficient synthesis of pyrazolo[3,4-b]quinolin-3-amine and benzo[b][1,8]naphthyridine derivatives through reactions involving similar compounds. This process highlights the versatility and reactivity of these compounds, paving the way for the development of new materials and drugs.

Novel Formation of Heterocyclic Compounds

Another significant application is in the novel formation of heterocyclic compounds, as outlined by Okuma et al. (2012). They developed a method for the synthesis of 4-aryl-2-naphthols from arynes and aroylacetones, showcasing the compound's role in creating complex molecular structures through carbon-carbon bond insertion followed by intramolecular aldol reactions.

Development of New Heterocyclic Systems

The work by Nasri and Bayat (2018) extended a library of pyrano[3,2-c]chromene and benzo[g]chromene derivatives containing an aroyl or acetyl group moiety. This research emphasizes the compound's utility in generating new heterocyclic systems with potential applications in pharmaceuticals and materials science.

Synthesis of Cyano Derivatives

Bachowska's (2011) research provided a smooth synthesis route to cyano derivatives of benzonaphthyridines, starting from related N-oxides. This synthesis process highlights the potential for developing nitrile-containing compounds, which are valuable in various chemical industries.

Alternative Synthesis Approaches

Singh et al. (2014) developed an alternative approach for the synthesis of α-aminated aroyl/acetylnaphthalenes through [4+2] annulations. Their work demonstrates the compound's role in facilitating novel synthesis routes for complex organic molecules.

Applications in DNA Binding and Anti-proliferative Properties

Research into benzochromene derivatives, closely related to the compound , has shown significant potential in binding with DNA and exerting anti-proliferative effects on cancer cells. Ahagh et al. (2019) synthesized 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and demonstrated their cytotoxic potency against HT-29 cells, highlighting a promising avenue for cancer treatment research.

These studies illustrate the broad scientific research applications of "2-Oxo-6-(4-(trifluoromethoxy)benzoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile" and related compounds, ranging from synthetic chemistry to potential therapeutic uses. The exploration of these compounds contributes to our understanding of complex molecular structures and their applications in various fields.

For more in-depth reading and direct access to the research articles, please refer to the provided links:

- Efficient synthesis of pyrazolo[3,4-b]quinolin-3-amine and benzo[b][1,8]naphthyridine derivatives - Y. M. Elkholy, Molecules, 2007.

- Tandem carbon-carbon bond insertion and intramolecular aldol reaction - K. Okuma et al., Chemical Communications, 2012.

- One pot synthesis of new heterocyclic systems - Shima Nasri, M. Bayat, Journal of Molecular Structure, 2018.

- A convenient route to cyano derivatives of benzonaphthyridines - B. Bachowska, Chemistry of Heterocyclic Compounds, 2011.

- Base mediated synthesis of α-aminated aroyl/acetylnaphthalenes - Surjeet Singh et al., Tetrahedron, 2014.

- Synthesis, characterization, anti-proliferative properties and DNA binding of benzochromene derivatives - Mina Hanifeh Ahagh et al., Bioorganic Chemistry, 2019.

Eigenschaften

IUPAC Name |

2-oxo-6-[4-(trifluoromethoxy)benzoyl]-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O3/c18-17(19,20)26-13-3-1-10(2-4-13)16(25)23-6-5-14-12(9-23)7-11(8-21)15(24)22-14/h1-4,7H,5-6,9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEDYAQOSOQAGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2561621.png)

![6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2561630.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2561634.png)